

mannosylamine surface modification of gold nanoparticles

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Compound of Interest

Compound Name: Mannosylamine

CAS No.: 7388-99-0

Cat. No.: B3152542

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Application Note: **Mannosylamine** Surface Modification of Gold Nanoparticles

Introduction & Rationale

The "Why" Behind the Protocol In drug delivery and immunology, the ability to target specific cell lineages is paramount. Macrophages and Dendritic Cells (DCs) express high levels of C-type lectin receptors, specifically the Mannose Receptor (CD206) and DC-SIGN. These receptors recognize terminal mannose residues on pathogen surfaces, triggering phagocytosis.

Gold Nanoparticles (AuNPs) are the ideal scaffold for this targeting due to their tunable size, ease of functionalization, and biocompatibility. However, "mannosylation" is chemically subtle. Simple adsorption of mannose is unstable. The most robust chemical strategy involves the covalent attachment of

-aminophenyl-

-D-mannopyranoside (often referred to as **mannosylamine** in this context) to carboxylated AuNPs via amide coupling.

This guide details the synthesis of stable, mannose-functionalized AuNPs (Man-AuNPs) designed to actively target macrophages.

Chemical Strategy & Mechanism

To ensure physiological stability, we utilize a "Ligand Exchange & Covalent Coupling" strategy rather than direct adsorption.

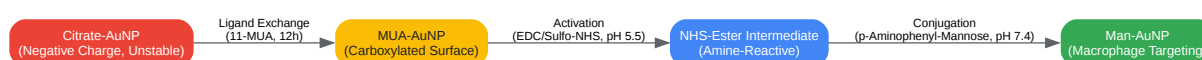
- Core Synthesis: Citrate-reduction (Turkevich method) produces monodisperse ~20 nm AuNPs.
- Surface Priming: Citrate is displaced by 11-Mercaptoundecanoic Acid (MUA). The thiol (-SH) binds strongly to gold (Au-S bond), displaying a terminal carboxyl (-COOH) group.
- Activation: The -COOH groups are activated using EDC/Sulfo-NHS to form stable amine-reactive esters.[1]
- Conjugation: The primary amine of -aminophenyl-D-mannopyranoside attacks the ester, forming a permanent amide bond.

Note on Ligand Choice: We use

-aminophenyl-

-D-mannopyranoside instead of simple **mannosylamine** (glycosylamine) because the phenyl spacer provides steric freedom for the receptor to bind the sugar, and the aromatic amine is chemically stable for conjugation.

Visualizing the Synthesis Workflow



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Figure 1: Step-wise chemical progression from bare citrate-gold to mannose-functionalized active particles.

Detailed Experimental Protocol

Materials Required

- Gold (III) chloride trihydrate ()
- Sodium Citrate dihydrate
- 11-Mercaptoundecanoic acid (MUA) (dissolved in ethanol)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]
- Sulfo-NHS (N-hydroxysulfosuccinimide)[1]
- -Aminophenyl-
-D-mannopyranoside (The targeting ligand)
- Buffers: MES Buffer (10 mM, pH 5.5), PBS (1X, pH 7.4).
- Filters: 0.22 μ m syringe filters.
- Centrifuge: Capable of 12,000 - 15,000 xg.

Step 1: Synthesis of 20 nm Citrate-AuNPs

- Add 95 mL of Milli-Q water to a clean round-bottom flask.
- Add 1 mL of 25 mM
. Heat to a rolling boil under vigorous stirring.
- Rapidly inject 4 mL of 34 mM Sodium Citrate.

- Observation: The solution will turn faint blue

dark purple

ruby red within 2 minutes.

- Boil for 10 more minutes, then cool to room temperature (RT).
- Validation: Check UV-Vis.^{[2][3][4]}

should be ~520 nm.

Step 2: Carboxylation (Ligand Exchange)

- To 10 mL of Citrate-AuNPs, add 100 μ L of 10 mM MUA (in ethanol).
- Stir gently overnight (12-16 hours) at RT. The strong Au-S bond will displace the weak citrate adsorption.
- Purification: Centrifuge at 12,000 xg for 20 mins. Discard supernatant (removes excess MUA).
- Resuspend the pellet in 10 mL of 10 mM MES buffer (pH 5.5).
 - Critical: Do not use PBS here; EDC activation is most efficient at acidic pH (5.0-6.0).

Step 3: EDC/NHS Activation

- Prepare fresh solutions of EDC (4 mg/mL) and Sulfo-NHS (11 mg/mL) in MES buffer.
- Add 50 μ L of EDC and 100 μ L of Sulfo-NHS to the 10 mL MUA-AuNP suspension.
- Incubate for 15 minutes at RT with rotation.

- Purification (Crucial): Centrifuge (10,000 xg, 10 min) to remove excess EDC (which can crosslink proteins later).
- Resuspend pellet immediately in 1X PBS (pH 7.4).

Step 4: Mannosylamine Conjugation

- Add 0.5 mg of

-aminophenyl-

-D-mannopyranoside dissolved in 100

L PBS to the activated AuNPs.
- Incubate for 2-4 hours at RT with gentle rotation.
- Add 10

L of 1M Ethanolamine (or Glycine) to quench any unreacted esters (30 min).
- Final Wash: Centrifuge (12,000 xg, 20 min)

3 times. Resuspend final pellet in PBS or storage buffer.

Characterization & Expected Results

A successful synthesis must be validated using the following parameters.

Technique	Parameter	Citrate-AuNP (Start)	Man-AuNP (Final)	Interpretation
UV-Vis	SPR Peak ()	520 nm	523 - 525 nm	A 3-5 nm red-shift indicates successful surface modification (change in local refractive index).
DLS	Hydrodynamic Dia.	~20-25 nm	~28-35 nm	Increase due to MUA layer and mannose conjugation.
Zeta Potential	Surface Charge	-35 to -45 mV	-15 to -25 mV	Charge becomes less negative as carboxyl groups are converted to neutral amides.
FTIR	Chemical Bonds	N/A	Amide I (~1650 cm))Amide II (~1550 cm))	Confirms covalent amide bond formation.

Biological Validation: The Macrophage Assay

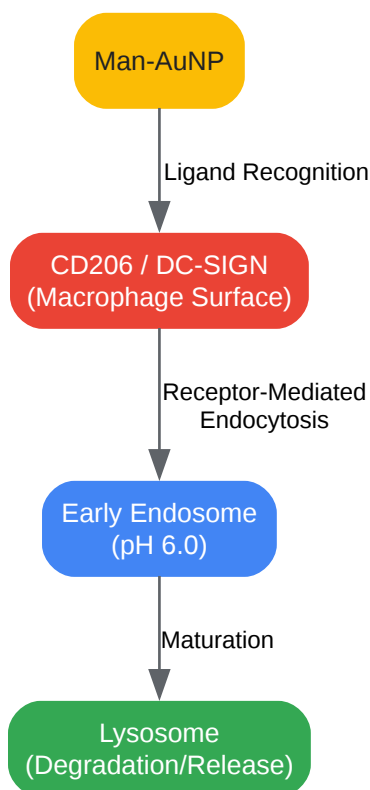
To prove the particles work, you must demonstrate receptor-specific uptake.

Protocol:

- Cell Line: RAW 264.7 (Murine Macrophages) or primary Bone Marrow-Derived Dendritic Cells (BMDCs).

- Control: Pre-incubate cells with free Mannose (10 mM) for 30 mins to block CD206 receptors (Competitive Inhibition).
- Treatment: Incubate cells with Man-AuNPs (50 g/mL) for 2 hours.
- Analysis:
 - ICP-MS: Lyse cells and measure Au content.
 - Darkfield Microscopy: Visualize bright scattering spots inside cells.

Mechanism of Action Diagram



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Figure 2: The biological pathway. Man-AuNPs bind CD206, triggering internalization via clathrin-mediated endocytosis.

Expert Tips & Troubleshooting

- **Aggregation Risk:** If particles turn blue/grey during the MUA step, you added MUA too fast or the ethanol concentration destabilized the colloid. Tip: Add MUA dropwise and keep ethanol <10% of total volume.
- **EDC Hydrolysis:** EDC is unstable in water.[5] Always prepare it immediately before use.
- **Verification of Targeting:** If "Blocked" cells (pre-treated with free mannose) show the same uptake as treated cells, your uptake is non-specific (phagocytosis of debris) rather than receptor-mediated. Ensure your Man-AuNPs are monodisperse; aggregates are eaten non-specifically.

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